molecular formula C33H32B3F12P2Rh B14600521 Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate CAS No. 60430-43-5

Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate

Cat. No.: B14600521
CAS No.: 60430-43-5
M. Wt: 853.9 g/mol
InChI Key: UTAADWKNPZHVRK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is a complex organometallic compound. It is primarily used as a catalyst in various chemical reactions due to its unique structure and reactivity. The compound consists of a rhodium center coordinated with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands, stabilized by tritetrafluoroborate anions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate typically involves the coordination of rhodium with the ligands under controlled conditions. One common method involves the reaction of rhodium chloride with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of a base, followed by the addition of tritetrafluoroborate to stabilize the complex .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to optimize the formation of the desired complex .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) complexes .

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate exerts its effects involves the coordination of the rhodium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is unique due to its specific ligand arrangement, which provides distinct reactivity and selectivity in catalytic applications. The presence of bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands imparts unique electronic and steric properties, making it highly effective in certain reactions .

Properties

CAS No.

60430-43-5

Molecular Formula

C33H32B3F12P2Rh

Molecular Weight

853.9 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate

InChI

InChI=1S/C26H24P2.C7H8.3BF4.Rh/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-2-7-4-3-6(1)5-7;3*2-1(3,4)5;/h1-20H,21-22H2;1-2H,3-5H2;;;;/q;;3*-1;+3

InChI Key

UTAADWKNPZHVRK-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CC2=CC=C1C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh+3]

Origin of Product

United States

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